molecular formula C13H20ClNO4S B604266 [(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl](2-hydroxypropyl)amine CAS No. 1206153-27-6

[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl](2-hydroxypropyl)amine

Cat. No.: B604266
CAS No.: 1206153-27-6
M. Wt: 321.82g/mol
InChI Key: HVMNTZCOSOOYOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl](2-hydroxypropyl)amine is an organic compound with a complex structure that includes a chloro group, a hydroxypropyl group, a methyl group, and a propoxy group attached to a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl](2-hydroxypropyl)amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Nitration: The starting material, 4-methyl-2-propoxybenzenesulfonamide, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Chlorination: The amino group is converted to a chloro group using reagents like thionyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl](2-hydroxypropyl)amine can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of substituted benzenesulfonamide derivatives.

Scientific Research Applications

[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl](2-hydroxypropyl)amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.

    Biology: It is used in biochemical assays to study enzyme inhibition and receptor binding.

    Industry: It serves as an intermediate in the synthesis of more complex organic molecules used in various industrial applications.

Mechanism of Action

The mechanism of action of [(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl](2-hydroxypropyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the hydroxypropyl group play crucial roles in binding to the active site of the target, leading to inhibition or activation of the target’s function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-(2-hydroxyethyl)-4-methyl-2-propoxybenzenesulfonamide
  • 5-chloro-N-(2-hydroxypropyl)-4-methyl-2-butoxybenzenesulfonamide
  • 5-chloro-N-(2-hydroxypropyl)-4-ethyl-2-propoxybenzenesulfonamide

Uniqueness

[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl](2-hydroxypropyl)amine is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The presence of the hydroxypropyl group enhances its solubility and reactivity, while the chloro group provides a site for further chemical modifications.

Properties

CAS No.

1206153-27-6

Molecular Formula

C13H20ClNO4S

Molecular Weight

321.82g/mol

IUPAC Name

5-chloro-N-(2-hydroxypropyl)-4-methyl-2-propoxybenzenesulfonamide

InChI

InChI=1S/C13H20ClNO4S/c1-4-5-19-12-6-9(2)11(14)7-13(12)20(17,18)15-8-10(3)16/h6-7,10,15-16H,4-5,8H2,1-3H3

InChI Key

HVMNTZCOSOOYOB-UHFFFAOYSA-N

SMILES

CCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NCC(C)O

Origin of Product

United States

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